![molecular formula C16H24BrNZn B14870579 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14870579.png)
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-bromomethylbenzene with 2,2,6,6-tetramethylpiperidine in the presence of a zinc reagent. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the zinc compound. The general reaction scheme is as follows:
4-bromomethylbenzene+2,2,6,6-tetramethylpiperidine+Zn→4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Electrophilic centers: The organozinc intermediate targets electrophilic centers in organic molecules.
Reaction pathways: The compound follows typical organometallic reaction pathways, including oxidative addition and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the piperidino group.
4-Methylphenylzinc Bromide: Similar but with a methyl group instead of the piperidino group.
4-(Dimethylamino)methylphenylzinc Bromide: Similar but with a dimethylamino group.
Uniqueness
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the 2,2,6,6-tetramethylpiperidino group, which enhances its reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in forming complex molecules with high selectivity and yield.
Properties
Molecular Formula |
C16H24BrNZn |
|---|---|
Molecular Weight |
375.7 g/mol |
IUPAC Name |
bromozinc(1+);2,2,6,6-tetramethyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C16H24N.BrH.Zn/c1-15(2)11-8-12-16(3,4)17(15)13-14-9-6-5-7-10-14;;/h6-7,9-10H,8,11-13H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZBXOPJKQUSCSGM-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCC(N1CC2=CC=[C-]C=C2)(C)C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
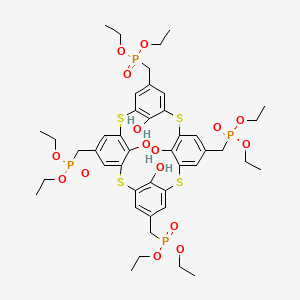
![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
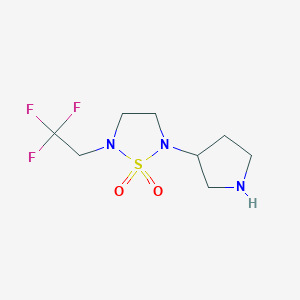
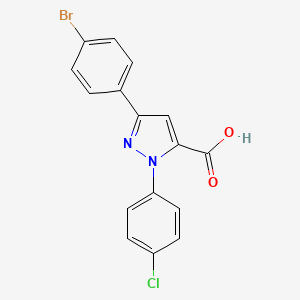
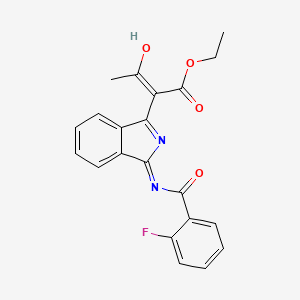

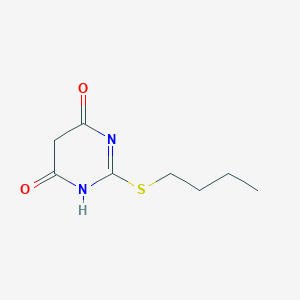
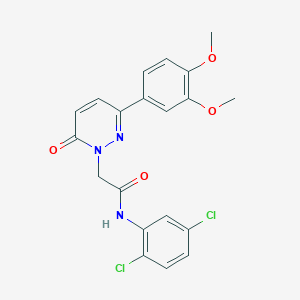
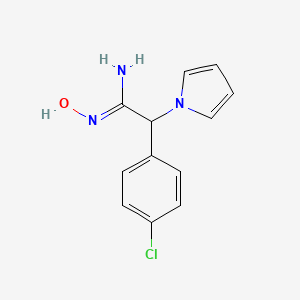

![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)

![[(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14870563.png)
